![molecular formula C20H23N5O2 B2496935 8-(3,5-dimethylphenyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887456-32-8](/img/structure/B2496935.png)
8-(3,5-dimethylphenyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of imidazo[2,1-f]purine dione derivatives involves various chemical strategies, including the construction of the purine ring, introduction of substituents at specific positions, and modifications to enhance desired properties. For example, a series of N-8-arylpiperazinylpropyl derivatives and amide derivatives have been synthesized, showcasing the versatility and adaptability of this scaffold for different pharmacological targets (Zagórska et al., 2009). Such methodologies often involve multi-step reactions, including N-alkylation, amidation, and ring closure reactions, to introduce various functional groups into the purine core.
Molecular Structure Analysis
The molecular structure of imidazo[2,1-f]purine dione derivatives is characterized by the presence of a purine ring fused with an imidazole ring. This unique configuration offers multiple sites for functionalization, which can significantly impact the compound's biological activity and receptor affinity. Studies involving X-ray crystallography and docking simulations have provided insights into the three-dimensional arrangement of atoms within these molecules and their potential interactions with biological targets. For instance, molecular modeling and quantitative analysis of intermolecular interactions have highlighted the significance of substituents on the purine ring in determining the molecule's overall properties and biological activities (Shukla et al., 2020).
Chemical Reactions and Properties
Imidazo[2,1-f]purine dione derivatives undergo various chemical reactions, which are essential for their functionalization and application in drug discovery. These reactions include nucleophilic substitution, amidation, and the formation of N-alkyl and N-aryl derivatives. The reactivity of these compounds can be influenced by the nature and position of substituents on the purine core, as well as the reaction conditions. For instance, the synthesis of arylpiperazinylalkyl purine diones and purine triones involves specific interactions with serotoninergic and dopaminergic receptors, demonstrating the compound's versatility in targeting different biological pathways (Zagórska et al., 2015).
Physical Properties Analysis
The physical properties of imidazo[2,1-f]purine dione derivatives, such as solubility, melting point, and crystallinity, are crucial for their pharmacokinetic profile and formulation development. These properties can be tailored through molecular design and synthesis, affecting the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics. The introduction of specific substituents can enhance the compound's solubility and bioavailability, making them more effective as therapeutic agents.
Chemical Properties Analysis
The chemical properties of these derivatives, including their stability, reactivity, and interaction with biological molecules, are pivotal in determining their efficacy and safety as drugs. The electron-donating or withdrawing nature of substituents can alter the compound's reactivity, influencing its binding affinity to receptors or enzymes. Additionally, the hydrophobic or hydrophilic character of these molecules affects their interaction with cell membranes and their ability to cross the blood-brain barrier.
- (Zagórska et al., 2009)
- (Zagórska et al., 2015)
- (Shukla et al., 2020)
科学的研究の応用
Synthetic Biology and Chemical Development
- Research into unnatural base pairs beyond the standard Watson-Crick base pairs for synthetic biology applications highlights the importance of shape complementarity, stacking ability, and hydrogen-bonding patterns. Unnatural base pairs, including those with structures akin to the queried compound, are crucial for expanding the genetic alphabet, potentially impacting gene editing, protein synthesis, and novel therapeutic developments (Saito-Tarashima & Minakawa, 2018).
Medicinal Chemistry and Drug Development
- The review on hydantoin derivatives, which share structural similarities with the queried compound, outlines their significance in medicinal chemistry. These derivatives have shown a wide range of biological and pharmacological activities, suggesting that compounds with complex structures like the queried one could have potential applications in therapeutic and agrochemical sectors (Shaikh et al., 2023).
Environmental Science and Toxicology
- Studies on the environmental fate and behavior of chemicals, including those structurally related to the queried compound, provide insights into the degradation, persistence, and ecological impact of synthetic chemicals. Research in this area can help in understanding the environmental footprint of similar compounds and guiding the development of more environmentally benign alternatives (Ying, Williams, & Kookana, 2002).
特性
IUPAC Name |
6-(3,5-dimethylphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-7-23-18(26)16-17(22(6)20(23)27)21-19-24(13(4)14(5)25(16)19)15-9-11(2)8-12(3)10-15/h8-10H,7H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIZOFGIGDIQAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC(=CC(=C4)C)C)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Bromo-5-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2496853.png)
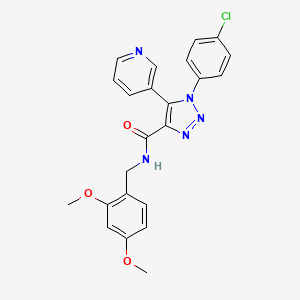
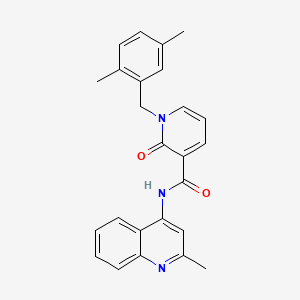
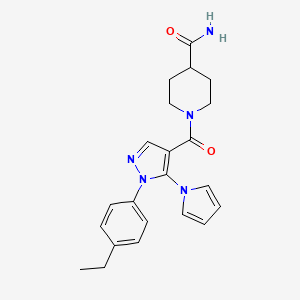


![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2496865.png)
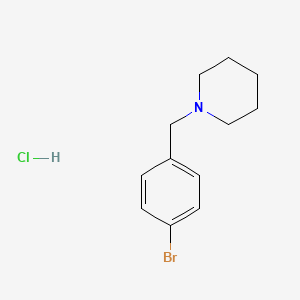
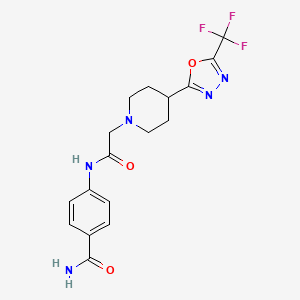

![2-(2-chlorophenyl)-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}acetamide](/img/structure/B2496870.png)

![N-[1-(2,3-Dihydro-1H-inden-1-yl)-2-hydroxyethyl]prop-2-enamide](/img/structure/B2496874.png)
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-methoxyacetamide](/img/structure/B2496875.png)